Azido-PEG3-NHS ester

Overview

Description

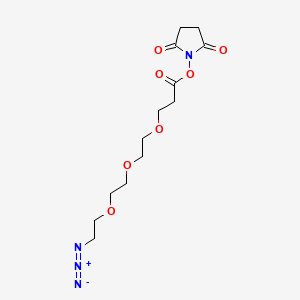

Azido-PEG3-NHS ester (CAS: 1245718-89-1) is a heterobifunctional crosslinker widely used in bioconjugation and click chemistry. Its structure comprises:

- Azide (-N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal ligation with alkyne-, DBCO-, or BCN-modified molecules.

- NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-functionalized surfaces to form stable amide bonds.

- PEG3 spacer: A three-unit polyethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility .

Preparation Methods

Chemical Synthesis of Azido-PEG3-NHS Ester

NHS Ester Activation and PEG Spacer Incorporation

The core structure of this compound consists of a polyethylene glycol (PEG3) spacer bridging an NHS ester and an azide group. Synthesis typically begins with the activation of a carboxylic acid derivative using N-hydroxysuccinimide (NHS) to form the reactive NHS ester. The PEG3 spacer is introduced via stepwise etherification or coupling reactions, followed by azide functionalization using sodium azide or diazotransfer reagents .

A representative protocol involves reacting 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoic acid with NHS in the presence of a carbodiimide crosslinker (e.g., EDC or DCC) under anhydrous conditions . The reaction is monitored via thin-layer chromatography (TLC) or NMR to confirm ester formation. The crude product is then purified using silica gel chromatography, yielding this compound with ≥95% purity .

Large-Scale and Custom Synthesis

Commercial suppliers like AxisPharm and MedchemExpress employ large-scale synthesis protocols optimized for batch reproducibility. Key steps include:

-

Solvent Selection : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures high reactivity of intermediates .

-

Temperature Control : Reactions are conducted at 0–4°C to minimize NHS ester hydrolysis .

-

Azide Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted methods are avoided during synthesis to prevent side reactions; instead, pre-functionalized azido precursors are used .

Table 1: Representative Industrial Synthesis Parameters

| Parameter | AxisPharm | MedchemExpress | BiochemPEG |

|---|---|---|---|

| Solvent | DMF | DCM | DMF |

| Reaction Temp (°C) | 0–4 | 25 | 0–5 |

| Purification Method | Column Chromatography | Precipitation | HPLC |

| Yield (%) | 85 | 78 | 90 |

Conjugation Protocols for Bioconjugation

Protein and Antibody Labeling

This compound is widely used to modify primary amines (-NH₂) on proteins and antibodies. A standard protocol from Lumiprobe involves:

-

Dissolution : 10 mg of this compound is dissolved in 1 mL DMSO .

-

Buffer Preparation : The target protein (e.g., IgG antibody) is diluted to 2 mg/mL in 100 mM sodium phosphate buffer (pH 8.3–8.5) .

-

Reaction : A molar excess (8–15×) of NHS ester is added to the protein solution and incubated for 1–12 hours at room temperature .

-

Quenching : Excess reagent is quenched with 1 M Tris-HCl (pH 7.4) and purified via dialysis or size-exclusion chromatography .

Table 2: Optimization of Conjugation Conditions

Click Chemistry Applications

The azide group enables downstream CuAAC or SPAAC reactions with alkynes or DBCO derivatives. For example, in ADC development, this compound-labeled antibodies are conjugated to cytotoxic agents via strain-promoted cycloadditions . A study by Sigma-Aldrich demonstrated successful conjugation of trastuzumab with monomethyl auristatin E (MMAE) using this approach, achieving a drug-to-antibody ratio (DAR) of 3.8 .

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical to remove unreacted NHS ester and byproducts. Industrial-scale processes use:

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve PEG3 variants .

-

Size-Exclusion Chromatography (SEC) : Separates labeled proteins from free linkers .

Table 3: Characterization Data

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 344.3 g/mol | Mass Spectrometry | |

| Purity | ≥95% | HPLC | |

| Solubility | >50 mg/mL in DMSO | Turbidimetry |

Spectroscopic Analysis

-

NMR : ¹H NMR (DMSO-d6) confirms PEG spacer integrity (δ 3.5–3.7 ppm) and NHS ester formation (δ 2.8 ppm) .

-

FT-IR : Azide peaks at 2100 cm⁻¹ verify functional group retention .

Applications in Biomedical Research

Antibody-Drug Conjugates (ADCs)

This compound has been used in ADCs like trastuzumab emtansine, where it links HER2-targeting antibodies to maytansinoid toxins . The PEG3 spacer reduces steric hindrance, improving drug release kinetics .

Protein-Polymer Conjugates

In nanotechnology, the reagent facilitates PEGylation of interferon-α, enhancing its serum half-life .

Scientific Research Applications

Bioconjugation

Azido-PEG3-NHS ester is primarily used in bioconjugation processes, which involve linking biomolecules to enhance their functionality or stability. This application is crucial in the development of:

- Antibody-Drug Conjugates (ADCs) : The NHS ester facilitates the attachment of drugs to antibodies, allowing for targeted therapy in cancer treatment. The PEG spacer enhances solubility and reduces immunogenicity, improving the therapeutic index of ADCs .

- Protein Labeling : Researchers utilize this compound to label proteins for visualization or tracking within biological systems. The azide group can be conjugated to various fluorescent probes via click chemistry, enabling real-time imaging of protein interactions .

Click Chemistry

The ability to participate in click chemistry reactions makes this compound valuable in creating complex molecular architectures:

- Synthesis of PROTACs : As a PEG-based linker, it is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by hijacking the ubiquitin-proteasome system .

Nanotechnology

In nanotechnology, this compound is used for functionalizing nanoparticles:

- Drug Delivery Systems : By attaching therapeutic agents to nanoparticles through this linker, researchers can improve drug solubility and bioavailability while targeting specific tissues or cells .

Medical Research

The compound finds extensive applications in medical research:

- Ligand Synthesis : It is used in the synthesis of ligands for receptor targeting studies, enhancing the understanding of receptor-ligand interactions .

Case Study 1: Antibody-Drug Conjugates Development

A study demonstrated the efficacy of this compound in creating ADCs that showed improved targeting of cancer cells while minimizing off-target effects. The conjugation process was optimized using this linker, resulting in enhanced stability and therapeutic efficacy compared to traditional methods.

Case Study 2: Visualization of Protein Interactions

In another research project, scientists utilized this compound to label a specific protein involved in cell signaling pathways. The labeled protein was tracked within live cells using fluorescence microscopy, providing insights into its dynamic interactions during cellular responses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linking drugs to antibodies or proteins | Targeted therapy; reduced immunogenicity |

| Click Chemistry | Formation of stable triazole linkages with alkyne-containing molecules | Versatile synthesis; complex molecular structures |

| Nanotechnology | Functionalizing nanoparticles for drug delivery | Improved solubility; targeted delivery |

| Medical Research | Synthesis of ligands for receptor studies | Enhanced understanding of biological interactions |

Mechanism of Action

The mechanism of action of Azido-PEG3-NHS ester involves its dual functionality:

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₃H₂₀N₄O₇

- Molecular weight: 344.32 g/mol

- Purity: ≥95% (typical)

- Applications: Protein labeling, hydrogel fabrication, drug delivery systems, and surface functionalization .

Structural and Functional Differences

The following table summarizes critical differences between Azido-PEG3-NHS ester and its analogs:

Reactivity and Performance

- PEG Length Impact :

- Photocleavable vs. Standard NHS Esters :

- Redox Sensitivity :

- Azido-PEG3-SS-NHS ester’s disulfide bond allows cleavage in reducing environments (e.g., intracellular glutathione), making it ideal for triggered drug release .

Biological Activity

Azido-PEG3-NHS ester (CAS: 1245718-89-1) is a specialized polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and click chemistry. Its unique structure, featuring an azide group and an N-hydroxysuccinimide (NHS) ester, enables it to facilitate the attachment of biomolecules, enhancing their properties for various applications in biomedical research and therapeutics.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C13H20N4O7

- Molecular Weight: 344.3 g/mol

- Functional Groups: Azide, NHS ester

- Purity: ≥98%

The azide group allows for reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), enabling stable triazole linkage formation with alkyne-containing molecules. The NHS ester reacts efficiently with primary amines (-NH₂), facilitating site-specific conjugation to proteins, peptides, and other biomolecules .

The biological activity of this compound primarily hinges on its ability to form stable conjugates through two main reactions:

- Click Chemistry: The azide group can react with alkyne-containing molecules via CuAAC or SPAAC, leading to the formation of a stable triazole linkage. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

- NHS Ester Reaction: The NHS ester undergoes nucleophilic attack by primary amines present on proteins or other biomolecules, resulting in the formation of an amide bond. This reaction is crucial for labeling proteins and creating antibody-drug conjugates (ADCs) .

Applications in Biomedicine

This compound has diverse applications in the fields of drug delivery, diagnostics, and therapeutic development:

- Protein Labeling: It is extensively used for the site-specific labeling of proteins, which is essential for studying protein interactions and functions.

- Antibody-Drug Conjugates (ADCs): The compound facilitates the conjugation of cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity .

- Biomolecule Modification: It allows for the modification of oligonucleotides and other amine-containing molecules, improving their stability and functionality in therapeutic applications.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Protein Conjugation Studies: A study demonstrated that the incorporation of this compound into Protein A resulted in enhanced binding properties and stability, indicating its potential for improving protein purification processes .

- Cytotoxicity Assessments: In vitro studies involving ADCs synthesized using this compound showed significant cytotoxic effects against cancer cell lines, underscoring its utility in targeted cancer therapies .

- Click Chemistry Applications: Research has shown that using this compound in click chemistry reactions can yield high yields of conjugates with minimal side reactions, making it a preferred choice for bioconjugation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Protein A Membrane Adsorbers | To evaluate the efficiency of this compound in protein labeling | Successful incorporation into Protein A increased binding efficiency |

| Antibody-Drug Conjugates | Assessing cytotoxicity of ADCs | ADCs exhibited enhanced cytotoxicity against MCF7 cells compared to free drugs |

| Click Chemistry Reactions | To test reaction efficiency with alkyne-containing biomolecules | High yields with minimal side reactions were achieved |

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of Azido-PEG3-NHS ester relevant to its use in bioconjugation?

this compound consists of three polyethylene glycol (PEG) units, an NHS ester for amine-reactive coupling, and an azide group for bioorthogonal click chemistry. The NHS ester forms stable amide bonds with primary amines (e.g., lysine residues), while the azide enables reactions with alkynes (via CuAAC) or strained cyclooctynes (via Cu-free click chemistry) . Its molecular formula is C13H20N4O7 (average molecular weight: 344.32) .

Q. What are standard protocols for conjugating this compound to proteins or peptides?

- Step 1: Dissolve the compound in anhydrous DMSO or DMF to avoid hydrolysis of the NHS ester.

- Step 2: React with primary amines (e.g., lysine residues) at a 5–10 molar excess in pH 7.4–8.5 buffer (e.g., PBS or HEPES) for 1–2 hours at 4°C .

- Step 3: Purify via dialysis or size-exclusion chromatography to remove unreacted linker .

Q. How should this compound be stored to maintain stability?

Store the lyophilized powder at –20°C or –80°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles. In solution, use immediately or store at –80°C for ≤1 year .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in PROTAC design?

- Linker Length: The PEG3 spacer balances solubility and steric effects. Shorter PEG chains may reduce flexibility, while longer chains (e.g., PEG8) increase hydrophilicity but may impede target engagement .

- Reaction Conditions: Use a 1:1.2 molar ratio (PROTAC ligand:NHS ester) in non-nucleophilic buffers. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE .

- Data Contradictions: Variability in degradation efficiency may arise from differences in E3 ligase recruitment. Validate using negative controls (e.g., non-functionalized PEG linkers) .

Q. What strategies mitigate hydrolysis of the NHS ester during bioconjugation?

- Anhydrous Solvents: Use freshly opened DMSO or DMF.

- Low Temperature: Perform reactions at 4°C to slow hydrolysis.

- Competitive Quenching: Add excess glycine or Tris buffer post-reaction to quench unreacted NHS esters .

Q. How do solubility and aggregation impact this compound’s performance in drug delivery systems?

- Solubility: The PEG3 spacer enhances aqueous solubility (≥10 mg/mL in PBS), but aggregation may occur in high-concentration or low-pH conditions. Pre-filter solutions (0.22 μm) before use .

- Aggregation Analysis: Use dynamic light scattering (DLS) or SEC-MALS to monitor particle size. Adjust buffer ionic strength or add surfactants (e.g., Tween-20) if needed .

Q. What analytical methods validate successful conjugation of this compound?

- UV-Vis Spectroscopy: Detect NHS ester depletion at 260 nm.

- Mass Spectrometry: Confirm mass shifts (e.g., +344 Da for intact linker addition).

- Click Chemistry Validation: React the azide with DBCO-fluorophores and analyze via fluorescence microscopy or flow cytometry .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound?

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use a fume hood to prevent inhalation of dust/aerosols (H335 hazard) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLXVOZUEBSSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.